[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine
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Overview
Description
[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is an organic compound that features both chlorophenyl and fluoromethylphenyl groups attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine typically involves the reaction of 4-chlorobenzyl chloride with 3-fluoro-4-methylbenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(4-Chlorophenyl)methyl][(3-fluorophenyl)methyl]amine
- [(4-Chlorophenyl)methyl][(4-methylphenyl)methyl]amine
- [(4-Chlorophenyl)methyl][(3-chloro-4-methylphenyl)methyl]amine
Uniqueness
[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is unique due to the presence of both chlorophenyl and fluoromethylphenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Properties
Molecular Formula |
C15H15ClFN |
---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[(3-fluoro-4-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H15ClFN/c1-11-2-3-13(8-15(11)17)10-18-9-12-4-6-14(16)7-5-12/h2-8,18H,9-10H2,1H3 |
InChI Key |
JDKNHBSQXOKESP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
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